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Compound of Interest

Compound Name: N-Ethyl L-Valinamide

Cat. No.: B1516953 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic

characteristics of N-Ethyl L-Valinamide, a derivative of the essential amino acid L-valine. Due

to the limited availability of published experimental data for this specific compound, this

document leverages established spectroscopic principles and data from analogous structures

to present a detailed theoretical analysis. This includes predicted Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental

protocols for their acquisition.

Chemical Structure and Properties
N-Ethyl L-Valinamide, with the IUPAC name (2S)-2-(ethylamino)-3-methylbutanamide, is a

chiral molecule derived from L-valine.

Property Value

CAS Number 169170-45-0

Molecular Formula C₇H₁₆N₂O

Molecular Weight 144.22 g/mol

IUPAC Name (2S)-2-(ethylamino)-3-methylbutanamide
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for N-Ethyl L-Valinamide.

These predictions are based on the analysis of its functional groups and comparison with

structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR (Proton NMR)

Predicted spectrum in CDCl₃ at 400 MHz.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.2-7.8 br s 1H Amide NHₐ

~ 5.5-6.5 br s 1H Amide NHₑ

~ 2.8 - 3.0 m 1H CH-N

~ 2.5 - 2.7 m 2H N-CH₂-CH₃

~ 1.8 - 2.0 m 1H CH-(CH₃)₂

~ 1.1 - 1.3 t 3H N-CH₂-CH₃

~ 0.9 - 1.1 d 6H CH-(CH₃)₂

~ 1.5 - 2.5 br s 1H NH-CH₂

2.1.2. ¹³C NMR (Carbon NMR)

Predicted spectrum in CDCl₃ at 100 MHz.
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Chemical Shift (δ, ppm) Assignment

~ 175-178 C=O (Amide)

~ 60-65 CH-N

~ 40-45 N-CH₂-CH₃

~ 30-35 CH-(CH₃)₂

~ 18-22 CH-(CH₃)₂

~ 14-16 N-CH₂-CH₃

Infrared (IR) Spectroscopy
Predicted major absorption bands.

Wavenumber (cm⁻¹) Intensity Assignment

~ 3350-3250 Strong, Broad
N-H stretching (Amide and

Amine)

~ 2960-2850 Strong C-H stretching (Alkyl)

~ 1650-1630 Strong C=O stretching (Amide I)

~ 1560-1540 Medium N-H bending (Amide II)

~ 1470-1450 Medium C-H bending (Alkyl)

Mass Spectrometry (MS)
Predicted for Electron Ionization (EI-MS).
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m/z Interpretation

144 [M]⁺ (Molecular Ion)

129 [M - CH₃]⁺

101 [M - C₃H₇]⁺

72 [CH(NH₂)C(O)NH₂]⁺

44 [C(O)NH₂]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a

compound like N-Ethyl L-Valinamide.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of N-Ethyl L-Valinamide in 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16

ppm.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of

200-240 ppm.
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Reference the spectrum to the solvent peak.

IR Spectroscopy
Sample Preparation:

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and

pressing it into a thin disk.

Liquid/Film: Place a drop of the neat sample between two NaCl or KBr plates.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g.,

Electron Ionization - EI, Electrospray Ionization - ESI).

Acquisition:

Introduce the sample into the ion source (e.g., via direct infusion for ESI or a heated probe

for EI).

Acquire the mass spectrum over a relevant m/z range (e.g., 40-400 amu).

For high-resolution mass spectrometry (HRMS), use a TOF, Orbitrap, or FT-ICR analyzer

to determine the exact mass and elemental composition.
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Synthesis and Characterization Workflow
The synthesis of N-Ethyl L-Valinamide can be conceptualized through a multi-step process

starting from L-valine. A logical workflow for its preparation and subsequent characterization is

outlined below.

Synthesis Pathway

Characterization Workflow

L-Valine N-Protected L-Valine
Protection (e.g., Boc, Cbz)

Activated N-Protected L-Valine
Activation (e.g., DCC, HOBt)

Protected N-Ethyl L-Valinamide
Amidation (Ethylamine)

N-Ethyl L-Valinamide
Deprotection

Purification (e.g., Chromatography)

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy

Mass Spectrometry
(HRMS)

Purity Assessment (e.g., HPLC)

Click to download full resolution via product page

Caption: General workflow for the synthesis and spectroscopic characterization of N-Ethyl L-
Valinamide.

Signaling Pathways and Logical Relationships
As N-Ethyl L-Valinamide is a synthetic compound not known to be involved in specific

biological signaling pathways, a logical diagram illustrating the relationship between its

structural components and expected spectroscopic signals is presented.
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Molecular Structure of N-Ethyl L-Valinamide

Spectroscopic Signatures

C₇H₁₆N₂O

¹H NMR Signals

Proton Environments

¹³C NMR Signals

Carbon Skeleton

IR Absorption Bands

Functional Groups (C=O, N-H)

MS Fragmentation Peaks

Molecular Mass & Fragmentation

Click to download full resolution via product page

Caption: Relationship between the molecular structure of N-Ethyl L-Valinamide and its

expected spectroscopic signatures.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of N-Ethyl L-
Valinamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1516953#n-ethyl-l-valinamide-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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